2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N4OS/c1-8-5-12(16(20,21)22)26(25-8)14-24-11(7-28-14)13(27)23-10-4-2-3-9(6-10)15(17,18)19/h2-7H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQPVOLDBFCOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 390.40 g/mol. The structural components include a pyrazole ring and a thiazole moiety, which are known for their pharmacological significance.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole and thiazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
- Candida albicans
The antimicrobial effectiveness was assessed using the Kirby-Bauer disk diffusion method, where the zones of inhibition were measured. The results indicated that the compound exhibited substantial antibacterial activity with low minimum inhibitory concentrations (MIC), suggesting its potential as a therapeutic agent against resistant bacterial strains .
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 18 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Bacillus subtilis | 22 | 8 |
| Candida albicans | 15 | 64 |
Antioxidant Activity
The compound also demonstrated notable antioxidant properties. In DPPH and hydroxyl radical scavenging assays, it showed effective radical scavenging capabilities, indicating its potential role in preventing oxidative stress-related diseases .
The biological activities of this compound can be attributed to its structural characteristics. The presence of trifluoromethyl groups enhances lipophilicity, improving membrane permeability and interaction with biological targets. Additionally, the coplanar arrangement of the pyrazole and thiazole rings facilitates π–π interactions crucial for binding to microbial targets .
Computational Studies
Computational analysis using density functional theory (DFT) and molecular docking simulations has provided insights into the electronic properties and binding affinities of the compound with various biological targets. These studies support experimental findings by demonstrating strong interactions with key residues in microbial proteins .
Case Studies
- Antimicrobial Evaluation : A study synthesized several pyrazolyl-thiazole derivatives, including the target compound, and evaluated their antimicrobial activity against a panel of pathogens. The findings highlighted the dual action against both bacterial and fungal strains.
- Oxidative Stress Protection : Another research focused on the antioxidant potential of similar compounds, confirming their effectiveness in scavenging free radicals and protecting cellular components from oxidative damage.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including the compound , as anticancer agents. Thiazole-based compounds have shown efficacy against various cancer cell lines. For instance, derivatives containing the thiazole moiety have demonstrated significant antiproliferative activity against prostate cancer (PC3), breast cancer (MCF-7), and other human cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Novel Thiazole Derivative | PC3 | 18.4 | |
| Compound 22 | HT29 | 2.01 |
These findings suggest that modifications to the thiazole structure can enhance anticancer properties, making it a promising candidate for further development.
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. The compound has been tested against various bacterial strains, showing moderate to high efficacy. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring can significantly influence antimicrobial potency.
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Thiazole Derivative 1 | E. coli | Moderate | |
| Thiazole Derivative 2 | S. aureus | High |
These results underscore the versatility of thiazole compounds in developing new antimicrobial agents.
Herbicidal Activity
Compounds based on thiazole structures have been explored for their herbicidal properties. The unique chemical characteristics of thiazoles allow them to interact with plant growth regulators, leading to potential applications in crop protection.
Insecticidal Properties
Research has indicated that thiazole derivatives can exhibit insecticidal activity against agricultural pests. The compound's trifluoromethyl groups may enhance its potency by increasing lipophilicity and improving bioavailability.
Development of Functional Materials
The incorporation of thiazole derivatives into polymers has been studied for creating materials with enhanced thermal stability and electrical conductivity. These materials are being explored for applications in electronics and sensors.
Photophysical Properties
Thiazoles are known to exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's structure allows for tunable emission properties depending on the substituents attached to the thiazole ring.
Chemical Reactions Analysis
Pyrazole Ring Formation
The trifluoromethyl-substituted pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethylated diketones. For example:
-
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (precursor) is formed by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate under reflux .
-
N-alkylation introduces the methyl group at position 1 using iodomethane and NaH in DMF at 0°C .
Thiazole Ring Construction
The thiazole moiety is generated via Hantzsch thiazole synthesis :
-
A thiourea derivative reacts with α-haloketones (e.g., bromopyruvates) in ethanol under reflux.
-
Example: Coupling of 4-carboxamide-substituted thiazole precursors with bromoacetyl intermediates .
Carboxamide Linkage
The final carboxamide bond is formed via acyl chloride intermediate :
-
The pyrazole-thiazole carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
-
Reaction with 3-(trifluoromethyl)aniline in THF at 0–10°C yields the target compound .
Table 1: Representative Reaction Conditions
Hydrolytic Stability
-
The carboxamide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming carboxylic acid and aniline derivatives .
-
Thiazole ring : Stable in neutral aqueous solutions but degrades under prolonged UV exposure via C–S bond cleavage.
Thermal Stability
-
Decomposes above 200°C with loss of CO₂ and CF₃ groups (TGA data).
Photodegradation
-
UV irradiation (254 nm) leads to:
-
Cleavage of the pyrazole-thiazole junction.
-
Formation of trifluoroacetic acid and aromatic amines.
-
Spectral Data (Key Peaks)
-
¹H-NMR (DMSO-d₆) :
-
IR (KBr) :
X-ray Crystallography
-
Analogous structures show:
-
Bond lengths : C–N (1.348 Å), C–S (1.714 Å).
-
Torsion angles : Pyrazole-thiazole dihedral angle ~15°.
-
Functionalization and Derivatives
Preparation Methods
Synthesis of 3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
The pyrazole precursor is synthesized via cyclocondensation of 1,1,1-trifluoro-4-methoxypentane-2,4-dione with methylhydrazine. This reaction proceeds under acidic conditions (HCl, ethanol, reflux, 12 h), yielding the pyrazole ring with a trifluoromethyl group at position 5 and methyl at position 3.
Reaction Conditions :
- Temperature : 80°C (reflux)
- Solvent : Ethanol
- Catalyst : Concentrated HCl
- Yield : 78–85%
Thiazole Ring Formation with Pyrazole Substituent
The thiazole core is constructed using a modified Hantzsch thiazole synthesis. A brominated ketone intermediate (2-bromo-1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone) reacts with thiourea in anhydrous THF under nitrogen atmosphere.
Procedure :
- Dissolve 2-bromo-1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone (10 mmol) in THF.
- Add thiourea (12 mmol) and triethylamine (15 mmol).
- Stir at 60°C for 8 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
Carboxylic Acid Intermediate Preparation
The thiazole-4-carboxylic acid is generated by hydrolyzing the ethyl ester precursor (ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate) using lithium hydroxide in tetrahydrofuran (THF).
Optimized Hydrolysis :
Amidation with 3-(Trifluoromethyl)Aniline
The carboxylic acid is converted to its acyl chloride using thionyl chloride (reflux, 8 h), followed by reaction with 3-(trifluoromethyl)aniline in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).
Amidation Protocol :
- Add SOCl2 (5 equiv) to the carboxylic acid (1 equiv) in DCM.
- Reflux until gas evolution ceases (TLC monitoring).
- Cool to 0°C, add 3-(trifluoromethyl)aniline (1.2 equiv) and DIPEA (3 equiv).
- Stir at room temperature for 12 h.
- Purify via recrystallization (ethyl acetate/hexane).
Performance Metrics :
Optimization and Mechanistic Insights
Regioselectivity in Pyrazole Substitution
The 3-methyl and 5-trifluoromethyl groups are introduced via kinetic control during cyclocondensation. Steric hindrance from the trifluoromethyl group directs methylhydrazine to attack the less hindered carbonyl, ensuring correct regiochemistry.
Thiazole Cyclization Efficiency
The use of anhydrous THF and triethylamine enhances nucleophilicity of thiourea, accelerating cyclization. Bromoketone reactivity is critical; electron-withdrawing pyrazole groups increase electrophilicity at the α-carbon, improving ring closure rates.
Amidation Side Reactions
Competitive formation of N-acylurea byproducts is mitigated by maintaining low temperatures during acyl chloride addition. Excess DIPEA scavenges HCl, preventing protonation of the aniline nucleophile.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity 99.1%.
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, indicating thermal stability.
Applications and Derivatives
The compound’s dual trifluoromethyl groups enhance lipid solubility and bioavailability, making it a candidate for kinase inhibition. Structural analogs in patent EP 4 183 449 A1 demonstrate efficacy in autophagy-related disorders, suggesting potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the pyrazole and thiazole cores. For example, pyrazole intermediates are synthesized via cyclocondensation using reagents like ethyl acetoacetate and phenylhydrazine under reflux conditions . Thiazole formation may involve coupling reactions with carboxamide derivatives in solvents such as DMF, catalyzed by K₂CO₃ at room temperature . Optimization includes adjusting solvent polarity (e.g., switching from DMF to THF for steric hindrance reduction), temperature control (e.g., 80°C for improved yield ), and stoichiometric ratios of reactants to minimize by-products like unreacted intermediates.
Q. How is the structural integrity and purity of the compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for trifluoromethyl groups appear as singlets (~δ 120-125 ppm in ¹³C NMR), while pyrazole and thiazole protons resonate between δ 6.5–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Used to resolve stereochemistry and crystal packing, as demonstrated for analogous pyrazole-thiazole hybrids .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentration in kinase assays). To address this:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for ATP levels .
- Dose-Response Curves : Perform triplicate experiments with internal standards (e.g., staurosporine for kinase inhibition) .
- Molecular Dynamics Simulations : Compare binding affinities under different protonation states of the trifluoromethyl groups, which can alter electrostatic interactions .
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Target Selection : Prioritize targets with structural homology to resolved complexes (e.g., PDB IDs 4XKJ for kinases, 6OS0 for GPCRs).
- Ligand Preparation : Generate 3D conformers of the compound using software like OpenBabel, accounting for trifluoromethyl group flexibility .
- Docking Protocols : Use AutoDock Vina with a grid box centered on the active site. Validate using co-crystallized ligands (RMSD <2.0 Å indicates reliability) .
- Post-Docking Analysis : Calculate binding free energy (MM/GBSA) and identify key residues (e.g., hydrogen bonds with Thr184 in kinases) .
Q. What methodologies are effective in analyzing metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Pharmacokinetic Modeling : Apply compartmental models to predict clearance rates, adjusting for trifluoromethyl groups’ electron-withdrawing effects on oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for assessing interaction risks with highly protein-bound drugs like warfarin .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s selectivity across related enzyme isoforms?
- Methodological Answer :
- Panel Screening : Test against isoforms (e.g., kinase subfamilies JAK1–3) at 1–10 µM concentrations.
- Counter-Screens : Include off-targets (e.g., PDEs, proteases) to rule out nonspecific inhibition.
- Structure-Activity Relationship (SAR) : Modify the thiazole carboxamide moiety and compare selectivity profiles. For example, replacing the 3-trifluoromethylphenyl group with 4-fluorophenyl reduced JAK2 affinity by 12-fold in analogs .
Q. What analytical approaches are recommended for characterizing by-products during scale-up synthesis?
- Methodological Answer :
- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate by-products. High-resolution MS identifies impurities via exact mass (e.g., m/z 356.0825 for a common hydrolysis by-product) .
- NMR Reaction Monitoring : Track reaction progress in real-time using benchtop NMR to detect intermediates like uncyclized thiosemicarbazides .
- Crystallization Optimization : Adjust solvent ratios (e.g., ethanol/water) to improve purity; analogs with 4-methoxyphenyl groups showed higher crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
